molecular formula C6H9CH=CH2<br>C8H12<br>C8H12 B086511 4-Vinylcyclohexene CAS No. 100-40-3

4-Vinylcyclohexene

Cat. No. B086511
CAS RN: 100-40-3
M. Wt: 108.18 g/mol
InChI Key: BBDKZWKEPDTENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylcyclohexene (4-VCH) is not naturally present in the environment. It is primarily used in the manufacture of products such as flame retardants, plastics, rubber materials, and adhesives .


Synthesis Analysis

The synthesis of 4-VCH involves processes that allow for the incorporation of the vinyl group into the cyclohexene ring. A noteworthy method includes the use of stereorigid metallocene/methylalumoxane catalysts, which facilitate the copolymerization of ethene and 4-VCH to produce functional copolymers. 4-VCH can also be synthesized via cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts like [Fe (NO) 2 (CO) 2] or [ {FeCl (NO) 2 } 2 ]/reductant .


Molecular Structure Analysis

The molecular structure of 4-VCH has been extensively studied using techniques such as FT-IR and FT-Raman spectroscopy. Quantum chemical calculations based on density functional theory (DFT) have been employed to optimize the molecular geometry and analyze the vibrational frequencies of 4-VCH.


Chemical Reactions Analysis

4-VCH undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, its isomerization to the bicyclo [3.2.1]oct-2-ene ion has been demonstrated in the gas phase using tandem mass spectrometry, revealing pathways of chemical transformations. The oxidative dehydrogenation of 4-VCH into styrene was carried out in the presence of oxygen over a ZrO2 catalyst promoted with Fe2O3 and CaO .


Physical And Chemical Properties Analysis

4-VCH is a colorless liquid with a molecular formula of C8H12 . Its average mass is 108.181 Da and its monoisotopic mass is 108.093903 Da . The physical properties of 4-VCH, such as its phase behavior, melting point, and boiling point, are crucial for its handling and application in industrial processes.

Scientific Research Applications

Analytical Standard

4-Vinylcyclohexene is used as an analytical standard in scientific research . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are commonly used for the separation, identification, and quantification of components in a mixture .

Synthesis of Other Compounds

4-Vinylcyclohexene can be synthesized via cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts . This process is significant in the chemical industry as it provides a method for the production of other useful compounds.

Ovarian Dysfunction Research

In biomedical research, 4-Vinylcyclohexene has been used in the study of ovarian dysfunction . Specifically, it has been used in a model to induce premature ovarian failure (POF). This research is crucial for understanding the effects of certain substances on ovarian health .

Environmental and Petroleum Applications

4-Vinylcyclohexene finds applications in environmental and petroleum fields . However, the specific details of these applications are not readily available and may require further research.

Electron Microscopy

4-Vinylcyclohexene is suitable for electron microscopy , a technique used to obtain high resolution images of biological and non-biological specimens.

Endocrine Disruption Studies

Parabens, which are widely used preservatives, have been shown to accelerate ovarian dysfunction in a 4-Vinylcyclohexene Diepoxide-Induced Ovarian Failure Model . This suggests that 4-Vinylcyclohexene could be used in studies investigating endocrine disruption.

Safety And Hazards

4-VCH is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a Group 2B carcinogen by the IARC (“possibly carcinogenic to humans”) . Exposure to 4-VCH may cause irritation of the skin, respiratory tract, and eyes, and may cause headaches and other flu-like symptoms .

Future Directions

There are promising results for field application of synthetic steroids (levonorgestrel, quinestrol), chemosterilants (4-vinylcyclohexene diepoxide), and some plant extracts (triptolide) . For most fertility control agents, more research is essential to enable their efficient and cost-effective delivery such that rodent impacts at a population level are mitigated and food security is improved .

properties

IUPAC Name

4-ethenylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDKZWKEPDTENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27053-88-9
Record name Cyclohexene, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27053-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3021437
Record name 4-Vinylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid.
Record name Cyclohexene, 4-ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Vinyl cyclohexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1659
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

128 °C @ 760 mm Hg, 128 °C, 259-261 °F
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble)
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F
Record name 4-Vinyl cyclohexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1659
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Mechanism of Action

VINYLALICYCLIC OLEFINS DESTROYED HEPATIC CYTOCHROME P450 FROM PHENOBARBITAL-PRETREATED MALE MICE, IN PRESENCE OF NADPH; THE LOSS OF THE ENZYME WAS ALWAYS ACCOMPANIED BY A QUANTITATIVELY CORRELATED LOSS OF MICROSOMAL HEME. THE COMPOUNDS (INCL 4-VINYL-1-CYCLOHEXENE) CAUSED MUCH SMALLER LOSSES OF CYTOCHROME P450 & HEME IN 3-METHYLCHOLANTHRENE-MICROSOMES THAN WITH PHENOBARBITAL ONES. THE EFFECT HAS BEEN SHOWN TO BE SPECIFIC FOR CYTOCHROME P450, IT IS NOT STIMULATED BY NADH, IT IS INHIBITED BY CARBON MONOXIDE, METYRAPONE, & IT SHOWS PSEUDO FIRST-ORDER KINETICS. THE EPOXIDES OF THE PARENT ACTIVE OLEFINS DID NOT INTERVENE IN THE DESTRUCTION OF THE ENZYME. THE INABILITY OF THE EPOXIDES RELATED TO THESE OLEFINS TO DESTROY CYTOCHROME P450 & THEIR STABILITY STRENGTHENS THE HYPOTHESIS THAT AN INTERMEDIATE ZWITTERION SPECIES IS RESPONSABLE FOR THE DESTRUCTIVE PROCESS BEFORE THE OXIRANE RING FORMATION.
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

4-Vinylcyclohexene

Color/Form

Liquid

CAS RN

100-40-3
Record name Vinylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyl-1-cyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Vinylcyclohexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexene, 4-ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Vinylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-vinylcyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-VINYL-1-CYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212JQJ15PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-108.9 °C, -109 °C, -150 °F
Record name 4-VINYL-1-CYCLOHEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYLCYCLOHEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 4-VINYL CYCLOHEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/12
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

13.1 g of the catayst prepared in Example 17 was charged into a steel reactor under a blanket of nitrogen. To this was added 8.4 g of 1,2-dicyclohex-4-enyl ethylene and 27 g of isobutene. The reactor was sealed and rocked. After 1 hour at ambient temperature, the products were analysed. 3.7% of the 1,2-dicyclohex-4-vinyl ethylene was converted affording dismutation products with the following selectivities 31.3% 4-isobutenylcyclohexene and 69.% 4-vinylcyclohexene.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The process of Example 18 was repeated except that the catalyst was impregnated with tetramethyltin before use and the feed was 27 g of isobutene and 9.6 g of 1,2-dicyclohex-4-enylethene. The catalyst so prepared contained 6.4% by weight SnMe4. After 30 minutes reaction the products were analysed. 13.7% of the 1,2-dicyclohex-4-enylethylene was converted affording dismutation products with the following seectivities 54% 4-isobutenylcyclohexene and 4.6% 4-vinylcylohexene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.6%

Synthesis routes and methods IV

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Vinylcyclohexene
Reactant of Route 2
Reactant of Route 2
4-Vinylcyclohexene
Reactant of Route 3
Reactant of Route 3
4-Vinylcyclohexene
Reactant of Route 4
Reactant of Route 4
4-Vinylcyclohexene
Reactant of Route 5
4-Vinylcyclohexene
Reactant of Route 6
4-Vinylcyclohexene

Q & A

Q1: Why is 4-vinylcyclohexene (VCH) considered an ovarian toxicant?

A1: VCH is metabolized in the liver to its diepoxide metabolite, 4-vinylcyclohexene diepoxide (VCD), which has been identified as the primary ovotoxic agent. [, , ] VCD specifically targets small pre-antral follicles (primordial and primary), leading to their destruction through accelerated atresia (apoptosis). [, ] This destruction of primordial follicles raises concerns about premature ovarian failure (early menopause) in women exposed to VCH. []

Q2: What is the mechanism behind VCD-induced ovotoxicity?

A2: Research suggests that VCD directly targets the oocyte-expressed tyrosine kinase receptor, KIT, which is critical for primordial and primary follicle survival. [, ] By inhibiting KIT autophosphorylation, VCD disrupts the KIT/KITL signaling pathway, ultimately leading to oocyte death and follicle loss. []

Q3: Does a single dose of VCD cause the same ovarian damage as repeated exposure?

A3: Interestingly, a single dose of VCD appears to have a protective effect on primary follicles in rats, slowing down the natural rate of atresia. [] This effect is in stark contrast to repeated VCD dosing, which accelerates atresia and causes significant follicle depletion. []

Q4: Are there species differences in susceptibility to VCH-induced ovarian toxicity?

A4: Yes, mice are more susceptible to VCH-induced ovarian toxicity and carcinogenicity than rats. [] This difference is partly attributed to a 4–6 fold higher rate of VCH bioactivation to VCH-1,2-epoxide in mouse liver microsomes compared to rats. [] This difference in metabolism highlights the importance of species-specific considerations in toxicological studies.

Q5: Is there a link between the chemical reactivity of VCH metabolites and their ovotoxicity?

A5: Studies have shown a correlation between the chemical reactivity of VCH metabolites and their ovotoxicity. [] VCH diepoxide exhibits higher chemical reactivity compared to its monoepoxide precursor, suggesting that the formation of diepoxide metabolites may be linked to the ovarian toxicity of VCH and related olefins. []

Q6: What are the long-term effects of VCH exposure?

A6: While a single dose of VCD might not be detrimental, repeated exposure to VCH can lead to long-term reproductive issues, especially in females. The destruction of primordial follicles can contribute to premature ovarian failure, potentially leading to infertility and early menopause. [, ]

Q7: What is being done to mitigate the risks associated with VCH exposure?

A7: Research is ongoing to understand the mechanisms of VCD-induced ovotoxicity and identify potential therapeutic interventions. Studies are also being conducted to develop sensitive biomarkers for early detection of ovarian damage caused by VCD. [, ] Furthermore, exploring safer alternatives and substitutes for VCH in industrial processes is crucial to minimize human and environmental exposure. [, ]

Q8: How is VCH metabolized in the body?

A8: VCH is primarily metabolized in the liver by cytochrome P450 enzymes (CYPs). [, ] The biotransformation process involves two sequential epoxidation steps: first, VCH is converted to its monoepoxide forms (1,2- and 7,8-VCH monoepoxide), and then further oxidized to the ultimately ovotoxic VCD. [, ]

Q9: Which CYP enzymes are primarily involved in VCH metabolism?

A9: Research suggests that CYP2E1 plays a crucial role in the ovarian metabolism of VCM to VCD. [] Additionally, CYP forms IIA and IIB are involved in the hepatic microsomal epoxidation of VCH, particularly in mice, contributing to their susceptibility to VCH-induced ovarian toxicity. []

Q10: Can VCD be detoxified in the body?

A10: Yes, microsomal epoxide hydrolase (mEH) can detoxify VCD by converting it to an inactive tetrol (4-(1,2-dihydroxy)ethyl-1,2-dihydroxycyclohexane). [] Interestingly, there may be a link between CYP2E1 and mEH gene expression in the ovary, suggesting a potential interplay between bioactivation and detoxification pathways. []

Q11: What is the molecular formula and weight of VCH?

A11: The molecular formula of VCH is C8H12, and its molecular weight is 108.18 g/mol.

Q12: What spectroscopic data are available for VCH?

A12: Studies have employed various spectroscopic techniques to analyze VCH and its derivatives. Infrared (IR) spectroscopy has been used to study the thermal decomposition of VCH and its reaction products. [] Nuclear magnetic resonance (NMR) spectroscopy has been valuable for structural characterization of VCH copolymers and studying its isomerization. [, ] Mass spectrometry techniques, including tandem mass spectrometry (MS/MS), have provided insights into the isomerization pathways of the VCH radical cation. []

Q13: Can VCH be used in polymerization reactions?

A13: Yes, VCH can be polymerized using catalysts like triethylaluminum-titanium tetrachloride. [] It can also undergo copolymerization with monomers such as p-chlorostyrene [] and ethylene. [] The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. []

Q14: Can VCH be used in the synthesis of other cyclic compounds?

A15: Yes, the Diels-Alder reaction of VCH with cyclopentadiene produces a minor adduct, 4-vinyltricyclo[6,2,1,0]undec-9-ene. [] This reaction highlights the reactivity of the endocyclic double bond in VCH, demonstrating its potential as a building block in organic synthesis. []

Q15: Have computational methods been applied to study VCH and its derivatives?

A16: Yes, Density Functional Theory (DFT) calculations have been used to investigate the potential energy surfaces of divinyltetramethylene diradical intermediates, which are relevant to the reactivity and isomerization pathways of VCH. [] These calculations provide valuable insights into the reaction mechanisms and product distributions observed experimentally.

Q16: How does the structure of VCH relate to its activity and toxicity?

A17: Structure-activity relationship (SAR) studies have shown that the presence of the diepoxide moiety in VCD is crucial for its ovotoxicity. [] Structural analogues of VCH with only one unsaturated site do not exhibit ovotoxicity, suggesting that the formation of a diepoxide metabolite is essential for the observed ovarian toxicity. []

Q17: Does VCH pose any environmental risks?

A18: VCH is a volatile organic compound released during tire curing and the production of various materials. [, ] Its presence in the environment raises concerns about potential ecotoxicological effects, including water and soil contamination. [] Therefore, understanding the environmental fate, degradation pathways, and potential risks associated with VCH is crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.